5-Bromo-6-chloronicotinic acid
Overview
Description
5-Bromo-6-chloronicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring. Its molecular formula is C6H3BrClNO2, and it has a molecular weight of 236.45 g/mol
Mechanism of Action
Target of Action
5-Bromo-6-chloronicotinic acid is a biochemical reagent used in life science related research It is known to be used as a starting material in the synthesis of asciminib , a drug used for the treatment of chronic myeloid leukemia .
Mode of Action
It is used in the synthesis of asciminib , which acts as an allosteric inhibitor of the BCR-ABL1 oncoprotein . This oncoprotein is constitutively active in chronic myeloid leukemia patients . Asciminib binds to the myristate pocket in an allosteric site, outside the catalytic/ATP-binding site, inhibiting both wide-type and mutated T315I BCR-ABL1 activities .
Biochemical Pathways
As a precursor in the synthesis of asciminib , it indirectly affects the BCR-ABL1 pathway involved in chronic myeloid leukemia .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.43 (iLOGP) and 2.03 (XLOGP3) . The compound is soluble, with a solubility of 0.283 mg/ml .
Result of Action
As a precursor in the synthesis of asciminib , it indirectly contributes to the inhibition of the BCR-ABL1 oncoprotein, which is crucial in the treatment of chronic myeloid leukemia .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-6-chloronicotinic acid can be synthesized through several methods. One common approach involves the bromination and chlorination of nicotinic acid derivatives. For instance, 5-bromo-6-hydroxynicotinic acid can be treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with bromine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is often recrystallized from solvents like ethanol to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-6-chloronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a biochemical reagent in various assays and experiments.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloronicotinic acid
- 5-Bromo-6-hydroxynicotinic acid
- 6-Chloronicotinic acid
Comparison
Compared to similar compounds, 5-bromo-6-chloronicotinic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and solubility, making it suitable for specific applications that other compounds may not be able to fulfill .
Properties
IUPAC Name |
5-bromo-6-chloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUARPQHJXMII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301311 | |
Record name | 5-bromo-6-chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-62-1 | |
Record name | 29241-62-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-6-chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-chloropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-bromo-6-chloronicotinic acid synthesized and transformed into potentially useful derivatives?
A1: this compound can be converted into its acid chloride using thionyl chloride (SOCl2) [, ]. This reactive intermediate is then further reacted with appropriately substituted phenols in a basic solution to yield phenyl 5-bromo-6-chloronicotinates []. Similarly, reacting the acid chloride with ring-substituted anilines produces N-phenylamides of this compound []. These derivatives are being investigated for potential herbicidal, fungicidal, or ascaricidal activities [].
Q2: What is the significance of hydrogen bonding in the structural analysis of this compound?
A2: Research suggests that hydrogen bonding plays a crucial role in the crystal structure of this compound []. Observations of melting point trends within a series of trisubstituted pyridines, including dihalonicotinic acids and amides, led to the hypothesis that intermolecular hydrogen bonding significantly influences their crystal structures []. This hypothesis was further investigated through X-ray crystal structure determination [], confirming the importance of hydrogen bonding in dictating the solid-state arrangement of these molecules.
Q3: Are there any notable spectroscopic characteristics of this compound derivatives?
A3: Studies on N-phenylamides of this compound revealed interesting trends in their infrared spectra []. Researchers examined these spectra to establish correlations between structural and electronic effects and the compounds' tendencies to form hydrogen bonds []. This analysis provides valuable insights into the structure-activity relationships of these compounds, potentially guiding further development and optimization for specific applications.
Q4: What are the limitations of the available research on this compound and its derivatives?
A4: The current research primarily focuses on the synthesis and characterization of this compound derivatives [, , ]. While initial investigations suggest potential agricultural applications, detailed studies on their mechanism of action, efficacy, and safety profiles are lacking. Further research is needed to explore their target interactions, downstream effects, and potential environmental impact.
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